molecular formula C8H14O B14594458 2-Heptyn-4-ol, 6-methyl-, (S)- CAS No. 60018-72-6

2-Heptyn-4-ol, 6-methyl-, (S)-

Cat. No.: B14594458
CAS No.: 60018-72-6
M. Wt: 126.20 g/mol
InChI Key: QFIGXPMFVPAVTK-MRVPVSSYSA-N
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Description

2-Heptyn-4-ol, 6-methyl-, (S)- is a chemical compound with the molecular formula C8H14O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyn-4-ol, 6-methyl-, (S)- can be achieved through several methods. One common approach involves the use of alkyne and alcohol functional groups. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include a solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydroxide, to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Heptyn-4-ol, 6-methyl-, (S)- may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as distillation and chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Heptyn-4-ol, 6-methyl-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-Heptyn-4-ol, 6-methyl-, (S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Heptyn-4-ol, 6-methyl-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors and signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-hepten-2-ol
  • 4-Methyl-2-heptyn-4-ol
  • 4-Heptyn-2-ol

Uniqueness

2-Heptyn-4-ol, 6-methyl-, (S)- is unique due to its specific chiral configuration and the presence of both alkyne and alcohol functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

CAS No.

60018-72-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(4S)-6-methylhept-2-yn-4-ol

InChI

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h7-9H,6H2,1-3H3/t8-/m1/s1

InChI Key

QFIGXPMFVPAVTK-MRVPVSSYSA-N

Isomeric SMILES

CC#C[C@H](CC(C)C)O

Canonical SMILES

CC#CC(CC(C)C)O

Origin of Product

United States

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